molecular formula C6H14N2O3S B067781 2-(Morpholine-4-sulfonyl)ethan-1-amine CAS No. 173336-66-8

2-(Morpholine-4-sulfonyl)ethan-1-amine

Cat. No.: B067781
CAS No.: 173336-66-8
M. Wt: 194.25 g/mol
InChI Key: OINANNBISYKCNE-UHFFFAOYSA-N
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Description

2-(Morpholine-4-sulfonyl)ethan-1-amine is a useful research compound. Its molecular formula is C6H14N2O3S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Sulfinamides, closely related to 2-(Morpholine-4-sulfonyl)ethan-1-amine, have been identified as highly effective amine protecting groups. They facilitate the conversion of amino alcohols into morpholines, showcasing their potential in the synthesis of complex organic compounds, including pharmaceuticals like the antidepressant drug (S,S)-reboxetine (Fritz et al., 2011).

Environmental and Analytical Applications

The breakdown of ozone and formation of hydrogen peroxide in aqueous solutions containing amine buffers, such as 2-(N-morpholino)ethane-sulfonic acid, demonstrates the chemical's reactivity and potential environmental implications (Heath, 1979). This finding is essential for understanding the environmental fate of this chemical and its interactions with atmospheric constituents.

Applications in Organic Synthesis

Unexpected reactions involving 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide in the presence of morpholin-4-amine reveal new pathways for synthesizing benzo[b]thiophene 1,1-dioxides. This highlights the versatility of morpholine derivatives in facilitating novel organic reactions (Luo et al., 2015).

Novel Synthetic Routes and Pharmacological Potentials

The synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole) using secondary amines, including morpholine derivatives, presents innovative synthetic routes for producing compounds with potential pharmacological applications (Katritzky et al., 2007).

Modulation of Amine Basicity

Research on the remote modulation of amine basicity by phenylsulfone and phenylthio groups explores the electronic effects of sulfone groups on nearby functional groups. This study has implications for the design of molecules with specific electronic properties for use in medicinal chemistry (Martin et al., 2007).

Properties

IUPAC Name

2-morpholin-4-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S/c7-1-6-12(9,10)8-2-4-11-5-3-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINANNBISYKCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587967
Record name 2-(Morpholine-4-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173336-66-8
Record name 2-(Morpholine-4-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.